molecular formula C17H15NO2 B1352312 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-06-3

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1352312
CAS No.: 590391-06-3
M. Wt: 265.31 g/mol
InChI Key: MGJVJFDLIKOTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an indole core with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The indole core can interact with aromatic residues in proteins through π-π stacking interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the methyl group on the phenyl ring.

    2-(3-Methylphenyl)-1H-indole-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.

    2-Phenyl-1H-indole-3-carbaldehyde: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

The presence of both methoxy and methyl groups on the phenyl ring of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde enhances its electronic properties and potentially its biological activity. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable compound for research and development .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-9-12(7-8-16(11)20-2)17-14(10-19)13-5-3-4-6-15(13)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJVJFDLIKOTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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